3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 3-fluorobenzylthio group and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 3-fluorobenzylthiol under basic conditions.
Attachment of the Imidazolyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The fluorine atom in the 3-fluorobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets. The imidazolyl group can interact with biological receptors, while the pyridazine ring can participate in various biochemical pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
- 3-((3-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
- 3-((3-methylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
Uniqueness
3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the benzylthio group.
Biological Activity
The compound 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine (CAS Number: 1334372-13-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11FN4S, with a molecular weight of 286.33 g/mol . The compound features a pyridazine ring substituted with an imidazole and a thioether group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁FN₄S |
Molecular Weight | 286.33 g/mol |
CAS Number | 1334372-13-2 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, fluorinated compounds often enhance metabolic stability and lipophilicity, which can lead to improved pharmacological profiles. The thioether group may also play a role in modulating biological pathways by affecting protein interactions.
Study on Related Compounds
A study focusing on the synthesis and biological activity of fluorinated imidazole derivatives demonstrated that certain compounds exhibited significant cytoprotective properties in models of gastric ulceration . Although not directly investigating this compound, these findings highlight the therapeutic potential of structurally similar compounds.
Synthesis and Evaluation
The synthesis of related thioether-containing imidazole derivatives typically involves multi-step organic reactions. For instance, one common route includes the nucleophilic substitution of a thiol group with a fluorobenzyl halide followed by cyclization to form the imidazole ring . Evaluations of these synthesized compounds often focus on their antiproliferative activities and mechanisms of action through in vitro assays.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-3-1-2-11(8-12)9-20-14-5-4-13(17-18-14)19-7-6-16-10-19/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMBYAIRYCTUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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